
Rivaroxaban
概要
説明
リバロキサバンは、深部静脈血栓症と肺塞栓症の治療、および心房細動や股関節または膝関節の手術後の血栓予防に特異的に使用されます . リバロキサバンは、血液凝固過程における重要なタンパク質である因子Xaの活性を阻害することによって作用します .
2. 製法
合成経路と反応条件: リバロキサバンは、複数段階の化学プロセスによって合成されます。 重要な工程の1つは、5-クロロチオフェン-2-カルボン酸とチオニルクロリドを反応させて酸塩化物の中間体を形成することです . この中間体をアミンと反応させて、対応するアミドを形成します。
工業的生産方法: 工業的な設定では、リバロキサバンの生産には、高収率と高純度を確保するために反応条件を最適化することが含まれます。 これには、温度、圧力、および反応時間を制御することが含まれます。 高性能液体クロマトグラフィー(HPLC)は、最終製品の精製と品質管理に一般的に使用されます .
準備方法
Synthetic Routes and Reaction Conditions: Rivaroxaban is synthesized through a multi-step chemical process. One of the key steps involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form an acid chloride intermediate . This intermediate is then reacted with an amine to form the corresponding amide.
Industrial Production Methods: In industrial settings, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .
化学反応の分析
反応の種類: リバロキサバンは、酸化、還元、置換を含むさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用します。
還元: 通常、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用します。
生成される主な生成物: これらの反応から生成される主な生成物には、リバロキサバンの合成に不可欠な酸塩化物、アミド、オキサゾリジノンなどの中間体があります .
4. 科学研究への応用
リバロキサバンは、幅広い科学研究への応用があります。
科学的研究の応用
Indications for Use
Rivaroxaban is indicated for several clinical conditions, including:
- Treatment of Venous Thromboembolism (VTE) : this compound is used to treat deep vein thrombosis and pulmonary embolism.
- Prevention of VTE : It is prescribed to prevent VTE recurrence in patients who have undergone orthopedic surgeries such as knee or hip replacements.
- Atrial Fibrillation : this compound is indicated for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation.
- Coronary Artery Disease : Recent studies suggest its use in patients with coronary artery disease to reduce cardiovascular events when combined with antiplatelet therapy.
Treatment of VTE
The EINSTEIN trials demonstrated the efficacy of this compound in treating VTE. In these studies, this compound was found to be as effective as conventional therapies (such as low molecular weight heparin followed by vitamin K antagonists) with a comparable safety profile.
Study | Population | Treatment | Outcome |
---|---|---|---|
EINSTEIN DVT | Patients with DVT | This compound vs. Enoxaparin/VKA | Non-inferiority demonstrated |
EINSTEIN PE | Patients with PE | This compound vs. Enoxaparin/VKA | Non-inferiority demonstrated |
Atrial Fibrillation
This compound is extensively used in patients with nonvalvular atrial fibrillation to prevent stroke. A meta-analysis indicated that this compound significantly reduces the risk of stroke compared to placebo and has a favorable bleeding profile.
Study | Population | Treatment | Efficacy Endpoint |
---|---|---|---|
ROCKET AF | Patients with AF | This compound vs. Warfarin | Reduced stroke rate (1.7% vs 2.2%) |
Cardiovascular Disease
Recent studies have explored low-dose this compound (2.5 mg twice daily) in combination with antiplatelet therapy for secondary prevention in patients with coronary artery disease and peripheral artery disease.
Study | Population | Treatment | Outcome |
---|---|---|---|
COMPASS Trial | Patients with CAD/PAD | Low-dose this compound + Aspirin vs. Aspirin alone | Significant reduction in cardiovascular events |
Case Studies
Several case studies have highlighted both the efficacy and potential adverse effects associated with this compound:
- A case study reported successful treatment of a patient with pulmonary embolism using this compound, showcasing its effectiveness in acute settings.
- Conversely, another case questioned its efficacy in treating left ventricular thrombus, suggesting that more research is needed to establish its role in such conditions.
Adverse Effects and Considerations
While this compound is generally well-tolerated, it is not without risks. Common adverse effects include bleeding complications, which are critical to monitor, especially in elderly patients or those with renal impairment. A review of adverse drug reactions reported significant instances of serious bleeding events associated with this compound usage.
作用機序
リバロキサバンは、遊離型と凝固塊結合型の因子Xaの両方を競合的に阻害することによってその効果を発揮します。 因子Xaは、プロトロンビンをトロンビンに活性化するのに不可欠であり、血液凝固カスケードにおける重要なステップです . リバロキサバンは、因子Xaを阻害することによって、血栓の形成を効果的に減少させます .
類似化合物:
アピキサバン: 作用機序は類似していますが、薬物動態特性が異なる、別の直接的な因子Xa阻害剤.
ダビガトラン: 凝固カスケードの別のタンパク質を標的とする、直接的なトロンビン阻害剤.
リバロキサバンの独自性: リバロキサバンは、予測可能な薬物動態と薬力学を持ち、ルーチンの凝固モニタリングを必要とせずに固定用量が可能である点でユニークです . また、ワルファリンなどの従来の抗凝固剤と比較して、薬物間相互作用や食品と薬物の相互作用の可能性が低いです .
類似化合物との比較
Uniqueness of Rivaroxaban: this compound is unique in its predictable pharmacokinetics and pharmacodynamics, which allow for fixed dosing without the need for routine coagulation monitoring . It also has a lower potential for drug-drug and food-drug interactions compared to traditional anticoagulants like warfarin .
生物活性
Rivaroxaban is a direct oral anticoagulant (DOAC) that selectively inhibits factor Xa, playing a crucial role in the management of thromboembolic disorders. Its biological activity extends beyond simple anticoagulation, influencing various biological pathways, including inflammation and endothelial function. This article provides a detailed overview of this compound's biological activity, supported by data tables, case studies, and significant research findings.
This compound exerts its anticoagulant effect through the direct and specific inhibition of factor Xa. This inhibition disrupts the coagulation cascade, leading to reduced thrombin generation and subsequent clot formation. Key findings from preclinical studies indicate that:
- Inhibition Constant : this compound has a low inhibition constant (K_i), demonstrating high binding affinity to factor Xa.
- Thrombin Generation : In whole blood and platelet-rich plasma, this compound significantly prolongs the initiation phase of thrombin generation and reduces endogenous thrombin potential (ETP) at nanomolar concentrations .
Pharmacodynamic Profile
The pharmacodynamic profile of this compound has been extensively characterized through various studies:
Study | Concentration | Effect on ETP | Thrombin Generation |
---|---|---|---|
Gerotziafas et al. (2007) | 35 nM | 50% reduction | Almost complete inhibition at 80-100 nM |
These results indicate that this compound effectively modulates coagulation parameters even at low concentrations, making it a potent anticoagulant agent.
Clinical Trials and Efficacy
The EINSTEIN clinical trial program provided robust evidence for the efficacy and safety of this compound in treating venous thromboembolism (VTE). Key outcomes from these trials include:
- EINSTEIN DVT and PE Trials : this compound was shown to be an effective alternative to standard anticoagulation treatments for deep vein thrombosis (DVT) and pulmonary embolism (PE), with a dosing regimen of 15 mg twice daily followed by 20 mg once daily .
- EINSTEIN EXT Trial : Demonstrated that this compound is superior to placebo for extended treatment of VTE, allowing for personalized dosing based on individual risk factors .
Biomarkers and Broader Biological Effects
Recent studies have explored this compound's impact on various biomarkers indicative of biological processes beyond coagulation:
- Reduction in Biomarkers : Clinical studies reported a decrease in D-dimers, thrombin-antithrombin complexes, and prothrombin fragment 1 + 2 following this compound treatment .
- Inflammation and Endothelial Activation : this compound may influence biomarkers related to inflammation (e.g., interleukin-6) and endothelial activation (e.g., matrix metalloproteinase-9), suggesting potential anti-inflammatory effects .
Case Studies
- PREVENT-HD Trial : This trial assessed the efficacy of this compound in preventing thrombotic events in patients with symptomatic COVID-19. While it faced enrollment challenges, it highlighted this compound's safety profile with no critical bleeding events reported .
- Real-world Evidence : Observational studies have corroborated clinical trial findings, showing consistent efficacy and safety profiles across diverse patient populations treated with this compound for VTE .
特性
IUPAC Name |
5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFYHTZWPPHNLQ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057723 | |
Record name | Rivaroxaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble in organic solvents (e.g. acetone, polyethylene glycol 400) and is pratically insoluble in water and aqueous media | |
Record name | Rivaroxaban | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Rivaroxaban competitively inhibits free and clot bound factor Xa. Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa). Thrombin is a serine protease that is required to activate fibrinogen to fibrin, which is the loose meshwork that completes the clotting process. Since one molecule of factor Xa can generate more than 1000 molecules of thrombin, selective inhibitors of factor Xa are profoundly useful in terminating the amplification of thrombin generation. The action of rivaroxaban is irreversible., Rivaroxaban, an oral, direct activated factor X (Xa) inhibitor, is an anticoagulant. Factor Xa plays a central role in the blood coagulation cascade by serving as the convergence point for the intrinsic and extrinsic pathways; inhibition of coagulation factor Xa by rivaroxaban prevents conversion of prothrombin to thrombin and subsequent thrombus formation. Rivaroxaban inhibits both free and prothrombinase-bound factor Xa. Unlike fondaparinux, heparin, and the low molecular weight heparins, rivaroxaban binds directly to the active site of factor Xa without the need for a cofactor (e.g., antithrombin III). Rivaroxaban inhibits factor Xa with more than 100,000-fold greater selectivity than other biologically important serine proteases (e.g., thrombin, trypsin, plasmin, factor VIIa, factor IXa, urokinase, activated protein C)., Xarelto is an orally bioavailable factor Xa inhibitor that selectively blocks the active site of factor Xa and does not require a cofactor (such as Anti-thrombin III) for activity. Activation of factor X to factor Xa (FXa) via the intrinsic and extrinsic pathways plays a central role in the cascade of blood coagulation. | |
Record name | Rivaroxaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rivaroxaban | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to yellowish powder | |
CAS No. |
366789-02-8 | |
Record name | Rivaroxaban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=366789-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rivaroxaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rivaroxaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIVAROXABAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NDF7JZ4M3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rivaroxaban | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。